Neosolaniol

Übersicht

Beschreibung

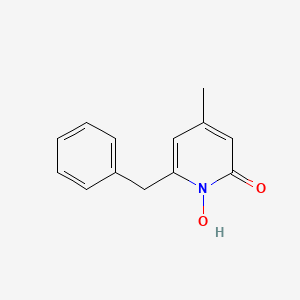

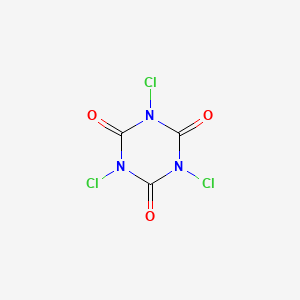

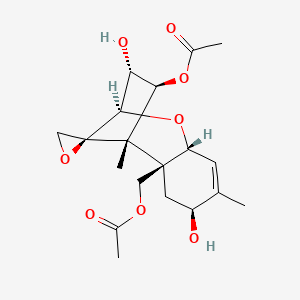

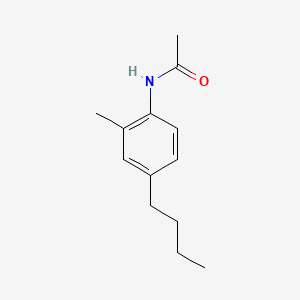

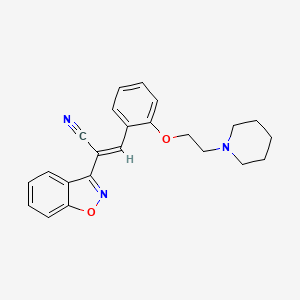

Neosolaniol is a type A trichothecene mycotoxin produced by various Fusarium species. It is a sesquiterpene compound with the molecular formula C₁₉H₂₆O₈ and a molecular weight of 382.40 g/mol . This compound is known for its toxic effects on eukaryotic cells, primarily due to its ability to inhibit protein synthesis .

Wissenschaftliche Forschungsanwendungen

Neosolaniol has several scientific research applications, including:

Wirkmechanismus

Neosolaniol, also known as Neozolaniol, is a type of trichothecene mycotoxin produced by various Fusarium molds . This compound has been found to have significant effects on biological systems, with its mechanism of action and the factors influencing its activity being areas of active research.

Target of Action

this compound primarily targets the Transient receptor potential cation channel subfamily A member 1 . This receptor is involved in the detection of pain and possibly also in cold perception and inner ear function .

Mode of Action

It is known that this compound and other trichothecenes can generate free radicals, including reactive oxygen species (ros), which induce lipid peroxidation leading to changes in membrane integrity, cellular redox signaling, and in the antioxidant status of the cells .

Biochemical Pathways

this compound affects several biochemical pathways. It is known to induce the mitogen-activated protein kinases signaling pathway, which is induced by oxidative stress . This pathway also induces caspase-mediated cellular apoptosis pathways .

Pharmacokinetics

It is known that in human cell lines, ht-2 and this compound are the major metabolites of t-2 toxin . Hydroxylation on C-7 and C-9 are two novel metabolic pathways of T-2 toxin in rats .

Result of Action

The toxicities of this compound can induce apoptosis related to the oxidative stress and mitochondrial damage . The B-cell lymphoma 2 (Bcl-2) Associated X (Bax)/Bcl-2 ratio and the expression of caspase 3, caspase 8, cytochrome c (Cytc) in the treated group are all significantly higher than the control group .

Action Environment

Environmental factors such as temperature and rainfall can influence the production and action of this compound . Fusarium mycotoxins, including this compound, are secondary metabolites produced by Fusarium species during growth and storage . They also have chemical and thermal stability , suggesting that environmental conditions can influence their production, stability, and efficacy.

Biochemische Analyse

Biochemical Properties

Neosolaniol plays a significant role in biochemical reactions due to its ability to inhibit protein synthesis. This inhibition is primarily achieved through the interaction of this compound with ribosomal RNA, leading to the disruption of peptide bond formation. This compound interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450 enzymes such as CYP3A22, CYP3A29, and CYP3A46 in pigs, and CYP1A5 and CYP3A37 in chickens . These interactions result in the hydroxylation of this compound, which is a crucial step in its metabolic pathway.

Cellular Effects

This compound exerts a range of effects on different cell types and cellular processes. It induces oxidative stress by generating reactive oxygen species, leading to lipid peroxidation and changes in membrane integrity . This compound also affects cell signaling pathways, particularly the mitogen-activated protein kinase pathway, which is activated by oxidative stress. This activation leads to the induction of caspase-mediated apoptosis pathways . Additionally, this compound influences gene expression by upregulating the expression of genes involved in apoptosis, such as caspase 3 and cytochrome c .

Molecular Mechanism

The molecular mechanism of this compound involves its direct interaction with cellular components, bypassing the need for metabolic activation. This compound binds to ribosomal RNA, inhibiting protein synthesis and leading to cell death . It also interacts with cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites. These interactions contribute to the compound’s cytotoxic effects by disrupting cellular processes and inducing apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its potency can decrease with prolonged exposure to light and air . In in vitro studies, this compound has been shown to induce apoptosis in a time-dependent manner, with significant effects observed within 24 to 48 hours of exposure . Long-term exposure to this compound can lead to chronic oxidative stress and sustained activation of apoptotic pathways, resulting in persistent cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and apoptosis, while higher doses result in severe cytotoxicity and tissue damage . In animal studies, threshold effects have been observed, with significant toxic effects occurring at doses above a certain threshold. High doses of this compound can lead to adverse effects such as immunosuppression, reproductive toxicity, and neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation at specific positions, resulting in the formation of hydroxylated metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The metabolic pathways of this compound are crucial for its detoxification and elimination from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to plasma proteins, facilitating its transport in the bloodstream . This compound is also taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its toxic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it disrupts cellular processes and induces apoptosis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These modifications play a crucial role in determining the compound’s subcellular distribution and its subsequent effects on cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neosolaniol can be synthesized through the hydroxylation of T-2 toxin, another trichothecene mycotoxin. The hydroxylation occurs at the C-7 and C-9 positions in rats . The synthetic route involves the use of specific enzymes such as cytochrome P450 enzymes (CYP3A22, CYP3A29, and CYP3A46 in pigs, and CYP1A5 and CYP3A37 in chickens) which catalyze the conversion of T-2 toxin to this compound .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under controlled conditions. The mycotoxin is then extracted and purified using techniques such as liquid chromatography and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions: Neosolaniol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to less toxic metabolites.

Substitution: Substitution reactions can occur at the hydroxyl and acetyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.

Major Products Formed:

Oxidation: Hydroxylated derivatives of this compound.

Reduction: Less toxic metabolites such as T-2 triol and T-2 tetraol.

Substitution: Acetylated derivatives of this compound.

Vergleich Mit ähnlichen Verbindungen

T-2 Toxin: Another type A trichothecene mycotoxin with similar toxic effects but different substitution patterns.

HT-2 Toxin: A metabolite of T-2 toxin with hydroxyl groups at different positions.

Diacetoxyscirpenol: A trichothecene with acetyl groups at different positions.

Uniqueness of Neosolaniol: this compound is unique due to its specific hydroxylation and acetylation patterns, which contribute to its distinct toxicological profile. Its ability to inhibit protein synthesis and induce oxidative stress makes it a valuable compound for studying the mechanisms of mycotoxin toxicity .

Eigenschaften

CAS-Nummer |

36519-25-2 |

|---|---|

Molekularformel |

C19H26O8 |

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O8/c1-9-5-13-18(6-12(9)22,7-24-10(2)20)17(4)15(26-11(3)21)14(23)16(27-13)19(17)8-25-19/h5,12-16,22-23H,6-8H2,1-4H3/t12-,13+,14+,15+,16+,17+,18+,19?/m0/s1 |

InChI-Schlüssel |

TVZHDVCTOCZDNE-VUQKWCSOSA-N |

SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Isomerische SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Kanonische SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3 alpha hydroxy-4 beta,8 alpha,15-triacetoxy-12,13-epoxytrichothec-9-ene neosolaniol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for neosolaniol's toxicity?

A1: [] this compound, like other trichothecenes, primarily exerts its toxic effects by inhibiting protein synthesis. It does so by binding to the ribosomes of eukaryotic cells, disrupting the process of translation.

Q2: How does this compound exposure affect the immune system?

A2: [] this compound has been shown to possess immunosuppressive activity, although its potency is lower than that of T-2 toxin. This suggests that it can interfere with the normal functioning of the immune system.

Q3: Does this compound affect the nervous system?

A3: [] Yes, studies in broiler chickens have shown that this compound can cause neurological symptoms such as an altered righting reflex, indicating an effect on the nervous system.

Q4: Does this compound exposure lead to anorexia (loss of appetite)?

A4: [, ] Yes, research indicates that this compound can induce anorexia in mice. This effect is thought to be mediated by changes in gut satiety hormones like Peptide YY3-36 (PYY3-36) and Glucose-dependent Insulinotropic Polypeptide (GIP).

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H26O7, and its molecular weight is 366.41 g/mol. [Derived from the structure mentioned in various papers]

Q6: Are there spectroscopic methods to identify this compound?

A6: [, ] Yes, this compound can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help elucidate the structure and confirm the identity of the compound.

Q7: Which Fusarium species are known to produce this compound?

A7: this compound is produced by several Fusarium species, including: * Fusarium sporotrichioides [, , , , ]* Fusarium acuminatum [, ] * Fusarium equiseti []* Fusarium tumidum []* Fusarium goolgardi []

Q8: What agricultural commodities are commonly contaminated with this compound?

A8: this compound has been found in various agricultural products, including:* Wheat [, , , ]* Barley [, , ]* Oats [, ]* Maize (corn) [, , ]* Apples [, ]* Muskmelon []

Q9: How is this compound metabolized?

A9: [, , ] this compound can be metabolized through various pathways, including deacetylation, hydroxylation, and conjugation with glucuronic acid. The specific metabolic pathways can vary depending on the organism.

Q10: Can bacteria degrade this compound?

A10: [, ] Yes, certain bacterial species found in soil and water can degrade this compound. These bacteria use this compound as a source of carbon and energy, breaking it down into less toxic metabolites.

Q11: What is the acute toxicity of this compound?

A11: [] The acute toxicity of this compound varies depending on the animal species and route of exposure. In one-day-old broiler chicks, the 7-day median lethal dose (LD50) value for oral administration was found to be 24.87 ± 2.64 mg/kg body weight.

Q12: Does this compound cause any specific organ damage?

A12: [] this compound, like other trichothecenes, can cause damage to various organs, including the liver, kidneys, lymphoid tissues, gastrointestinal tract, and bone marrow.

Q13: What analytical techniques are used to detect this compound in food and feed?

A13: [, , , , , ] Several analytical techniques are employed to detect and quantify this compound, including:* Thin Layer Chromatography (TLC) * High-Performance Liquid Chromatography (HPLC)* Gas Chromatography-Mass Spectrometry (GC/MS)* Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Q14: How can this compound contamination in food and feed be prevented?

A14: [] Preventing this compound contamination involves controlling Fusarium growth in the field and during storage. This includes using resistant crop varieties, proper crop rotation, timely harvest, and maintaining optimal storage conditions.

Q15: Are there any effective ways to detoxify this compound-contaminated feed?

A15: [] While some physical and chemical methods exist, using microorganisms or their enzymes shows promise for detoxifying this compound-contaminated feed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)